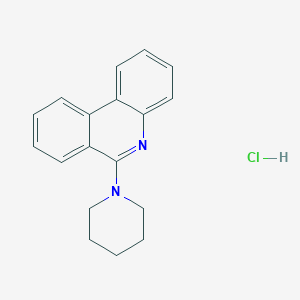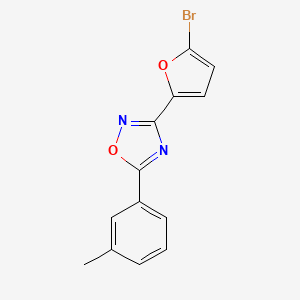![molecular formula C18H33ClN2O B5123342 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride](/img/structure/B5123342.png)
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride, also known as memantine hydrochloride, is a medication used to treat Alzheimer's disease. This compound was first synthesized in 1968 and has since gained popularity due to its effectiveness in treating Alzheimer's disease.
作用機序
Memantine hydrochloride works by blocking the activity of N-methyl-D-aspartate (NMDA) receptors in the brain. NMDA receptors are involved in the transmission of signals between neurons, and overactivity of these receptors can lead to neuronal damage. By blocking NMDA receptor activity, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride can protect neurons from damage and improve cognitive function.
Biochemical and physiological effects:
Memantine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to blocking NMDA receptor activity, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been shown to reduce oxidative stress and inflammation in the brain, which can contribute to neuronal damage.
実験室実験の利点と制限
One advantage of using 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in lab experiments is its well-established mechanism of action. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been extensively studied for its use in Alzheimer's disease treatment, making it a widely recognized and accepted compound in the field. However, one limitation of using 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring is necessary to ensure the safety of experimental subjects.
将来の方向性
There are several potential future directions for research on 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride. One area of interest is the use of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride in combination with other drugs for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride on cognitive function and neuronal health. Finally, the development of new formulations of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride that improve its bioavailability and reduce potential toxicity could lead to improved treatment options for patients with neurological disorders.
合成法
The synthesis of 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride involves the reaction of 1-adamantylamine with ethyl chloroacetate to form N-(1-adamantyl) ethyl acetamide. This intermediate compound is then reacted with diethylamine to form the final product, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide. The final product is then converted to the hydrochloride salt form by reacting it with hydrochloric acid.
科学的研究の応用
Memantine hydrochloride has been extensively studied for its use in Alzheimer's disease treatment. Studies have shown that 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride can improve cognitive function and reduce the rate of decline in patients with Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide hydrochloride hydrochloride has been studied for its potential use in treating other neurological disorders such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O.ClH/c1-3-20(4-2)6-5-19-17(21)13-18-10-14-7-15(11-18)9-16(8-14)12-18;/h14-16H,3-13H2,1-2H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCPXPLNXSGUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)CC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-adamantyl)-N-[2-(diethylamino)ethyl]acetamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)
![ethyl [5-(3-bromo-4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5123300.png)

![1-(4-fluorobenzyl)-N-{[1-(1-piperidinyl)cyclopentyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123312.png)
![dimethyl 5-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B5123319.png)
![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5123324.png)
![3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5123332.png)

![ethyl 5-[(butylamino)carbonyl]-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5123353.png)
![[6-methoxy-1-(methylthio)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl]cyanamide](/img/structure/B5123359.png)
![2-[{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5123361.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5123365.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)